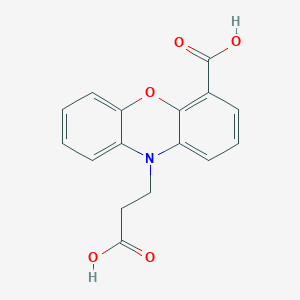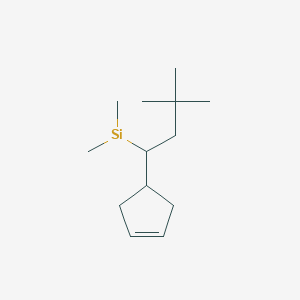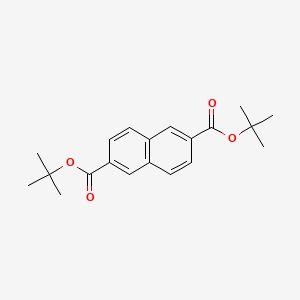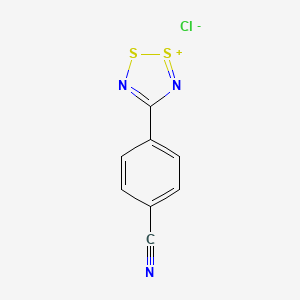![molecular formula C7H10NO5P B12548277 Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- CAS No. 150188-08-2](/img/structure/B12548277.png)
Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- is a unique compound characterized by its phosphonic acid group attached to a cyclobutenyl ring with amino and dioxo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- typically involves the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents. This reaction can yield various phosphonic acid derivatives, including diethyl phosphonates and phosphonic acid esters . The reaction conditions often involve the use of phosphorus acid and its diesters, as well as phosphorus sulfides and phosphorus tribromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, such as diethyl phosphonates and phosphonic acid esters .
Scientific Research Applications
Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- can be compared with other similar compounds, such as:
(2-aminoethyl)phosphonic acid: This compound has a similar phosphonic acid group but lacks the cyclobutenyl ring, making it less complex.
(3-aminopropyl)phosphonic acid: This compound also contains a phosphonic acid group but has a different amino substituent, leading to different chemical properties.
The uniqueness of phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]- lies in its cyclobutenyl ring with amino and dioxo substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
150188-08-2 |
|---|---|
Molecular Formula |
C7H10NO5P |
Molecular Weight |
219.13 g/mol |
IUPAC Name |
3-(2-amino-3,4-dioxocyclobuten-1-yl)propylphosphonic acid |
InChI |
InChI=1S/C7H10NO5P/c8-5-4(6(9)7(5)10)2-1-3-14(11,12)13/h1-3,8H2,(H2,11,12,13) |
InChI Key |
HFDCVBUMVDTOLL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=C(C(=O)C1=O)N)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)

![Lithium tris[(dimethylamino)(dimethyl)silyl]methanide](/img/structure/B12548224.png)
![Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane](/img/structure/B12548229.png)


![Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B12548248.png)



![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
